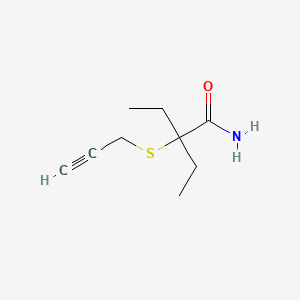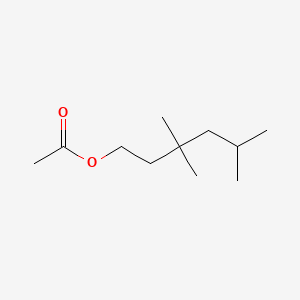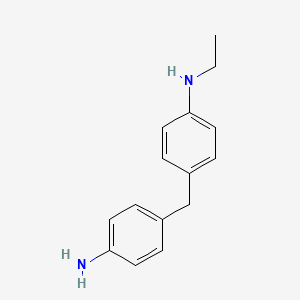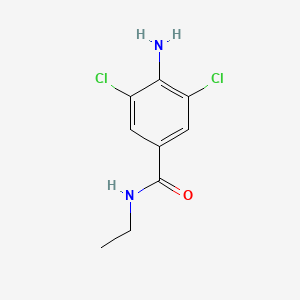
Benzamide, 4-amino-3,5-dichloro-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-3,5-dichloro-N-ethyl- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 4-position, two chlorine atoms at the 3 and 5 positions, and an ethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 4-amino-3,5-dichloro-N-ethyl- typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. One common method involves the use of N,N′-dimethylformamide (DMF) as a solvent and heating the reaction mixture at 60°C. The reaction proceeds as follows:
Preparation of 3,5-dichlorobenzoyl chloride: This intermediate is prepared from 3,5-dichlorobenzonitrile by treatment with thionyl chloride.
Reaction with amine: The 3,5-dichlorobenzoyl chloride is then reacted with an appropriate amine (such as ethylamine) in the presence of DMF and pyridine as a base.
Industrial Production Methods
Industrial production methods for benzamide, 4-amino-3,5-dichloro-N-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-3,5-dichloro-N-ethyl- can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and reduction reactions: The amino group can be oxidized or reduced under appropriate conditions.
Condensation reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation and reduction reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Benzamide, 4-amino-3,5-dichloro-N-ethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of benzamide, 4-amino-3,5-dichloro-N-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 4-amino-3,5-dichloro-N-(4-methylpiperizine) benzamide
Uniqueness
Benzamide, 4-amino-3,5-dichloro-N-ethyl- is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
63887-28-5 |
|---|---|
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-ethylbenzamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-2-13-9(14)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3,(H,13,14) |
InChI Key |
WOLIADBLOGKYQS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)


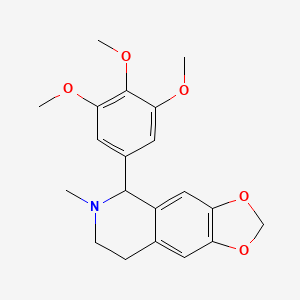
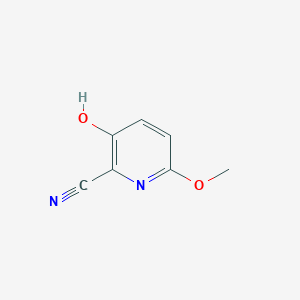

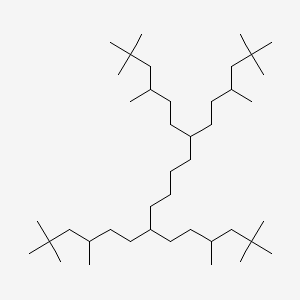
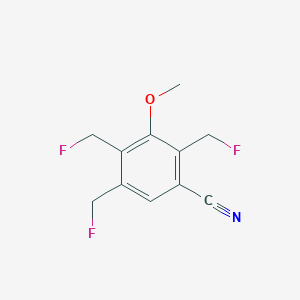
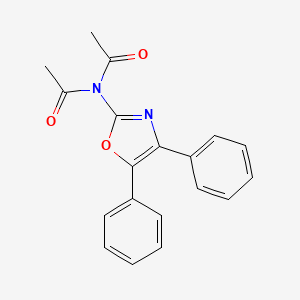
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)

